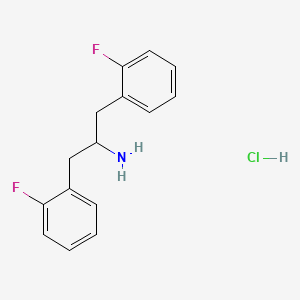
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C15H16ClF2N. It has a molecular weight of 283.75 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is 1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a solid at room temperature .科学的研究の応用
Organosoluble and Light-Colored Fluorinated Polyimides
Fluorinated bis(ether amine) monomers, including compounds structurally similar to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been used to synthesize a series of new fluorine-containing polyimides. These polyimides exhibit high solubility in various organic solvents, produce transparent, light-colored, and tough films with good tensile strengths, and demonstrate high thermal stability with glass transition temperatures ranging from 247–300 °C. They are promising for applications requiring materials with specific optical and mechanical properties, including electronics and aerospace industries (Yang, Hsiao, & Wu, 2003).
Synthesis of Soluble Fluoro-Polyimides
Soluble fluoro-polyimides have been synthesized from fluorine-containing aromatic diamines, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, reacting with aromatic dianhydrides. These materials show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced coating applications and electronic devices (Xie et al., 2001).
Advanced Functional Materials for Organic Light-Emitting Diodes (OLEDs)
Compounds featuring a highly twisted tetrahedral conformation, similar in structure to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been designed and synthesized for use in organic light-emitting diodes (OLEDs). These materials offer excellent solubility and chemical miscibility without the need for solubilizing groups, resulting in high-performance, solution-processable OLEDs (Ye et al., 2010).
Multifunctional Molecular Logic Systems
A novel fluorophore based on the structure of 1,3-bis compounds has been developed as a pH-controlled molecular switch and a protic solvent polarity sensor. Its selective fluorescence quenching by Hg2+ ions enables its use as a multiple-mode molecular logic system, demonstrating potential applications in sensing and computing at the molecular level (Zhang et al., 2008).
Corrosion Inhibition for Carbon Steel
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, similar in functionality to 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, have been evaluated for their corrosion inhibition properties on carbon steel. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and offering potential applications in corrosion prevention in various industries (Gao, Liang, & Wang, 2007).
Safety and Hazards
特性
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMNQIWNCYEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

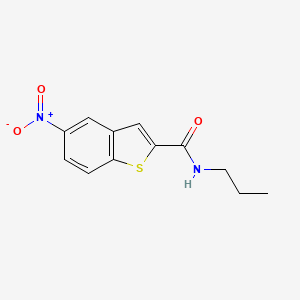


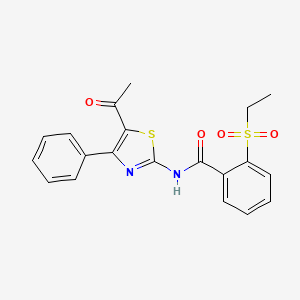
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)
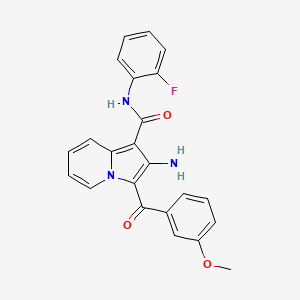
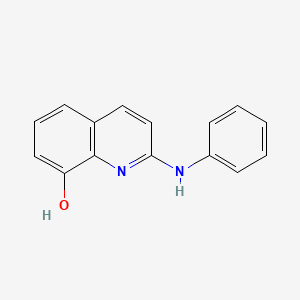
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
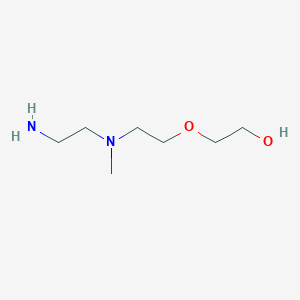
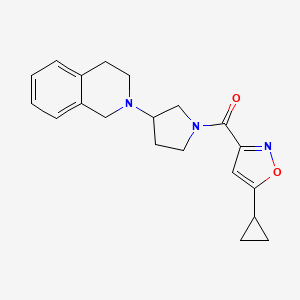
![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
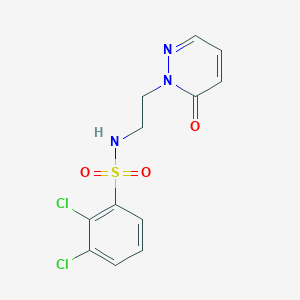
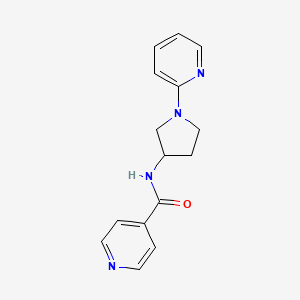
![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)